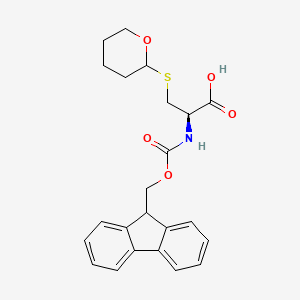

Fmoc-Cys(THP)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-Cys(Thp)-OH is a chemical compound used in scientific research. It is a new building block for Fmoc SPPS, in which the sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . It has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives .

Synthesis Analysis

Fmoc-L-Cys(Thp)-OH is synthesized using the Fmoc/tBu strategy . The use of Fmoc-Cys(Thp)-OH has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives . Complete deprotection can be carried out with either TFA/TIS/DCM (10:1.5:88.5) within 5 min or with HCl/dioxane (12:88) in 2h .Molecular Structure Analysis

The chemical name of Fmoc-L-Cys(Thp)-OH is N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-tetrahydropyranyl-L-cysteine . Its molecular formula is C23H25NO5S and its molecular weight is 427.15 g/mol .Chemical Reactions Analysis

Fmoc-L-Cys(Thp)-OH is used in solid phase peptide synthesis (SPPS). The sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-Cys(THP)-OH es ampliamente utilizado en la síntesis de péptidos . El grupo Fmoc sirve como un grupo protector temporal para el grupo amino durante la formación del enlace peptídico, mientras que el grupo THP protege el grupo tiol de la cisteína . Esto permite la formación selectiva de enlaces peptídicos sin reacciones secundarias no deseadas .

Ciencia de las Proteínas

El compuesto juega un papel significativo en la ciencia de las proteínas . El grupo protector THP puede eliminarse selectivamente en condiciones suaves, lo que permite la modificación específica del sitio de las proteínas . Esto ha facilitado la síntesis de péptidos complejos ricos en disulfuros, la semisíntesis de proteínas y el etiquetado de péptidos/proteínas in vitro e in vivo .

Química de Grupos Protectores

This compound es un ejemplo primordial de química de grupos protectores . Los grupos Fmoc y THP protegen los grupos amino y tiol reactivos de la cisteína, respectivamente . Esto permite la reacción selectiva de otros grupos funcionales en la molécula .

Química Verde

El uso de this compound se alinea con los principios de la química verde . En la síntesis de péptidos en fase sólida (SPPS), el grupo Fmoc puede eliminarse in situ, lo que reduce la cantidad de solvente necesaria para el lavado . Esto hace que el proceso sea más sostenible y ecológico .

Producción Industrial de Péptidos

This compound se utiliza en la producción industrial de péptidos . La síntesis en fase sólida Fmoc/tBu, que utiliza this compound, es el método de elección para sintetizar péptidos tanto en entornos de investigación como industriales .

Desarrollo de Nuevas Metodologías

El compuesto también se utiliza en el desarrollo de nuevas metodologías para la modificación específica del sitio de proteínas . Estas metodologías tienen aplicaciones potenciales en varios campos, incluido el descubrimiento de fármacos, la bioconjugación y la biología química .

Mecanismo De Acción

Target of Action

Fmoc-Cys(THP)-OH, also known as Fmoc-L-Cys(Thp)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these cysteine residues during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the cysteine residues in peptides and proteins, thereby protecting these residues during the synthesis process . This interaction is facilitated by the tetrahydropyranyl (Thp) group in the compound, which was found to be stable in mildly acidic conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine residues .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides and proteins. By protecting cysteine residues, the compound allows for the creation of complex peptides and proteins with precise structures . This has significant implications for the development of new methodologies for site-selective protein modification .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is stable in mildly acidic conditions, which is crucial for its role in peptide synthesis . Furthermore, the compound’s effectiveness can be influenced by the specific conditions of the synthesis process, such as temperature and pH .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOVKLHBTNHTHA-BGERDNNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2592673.png)